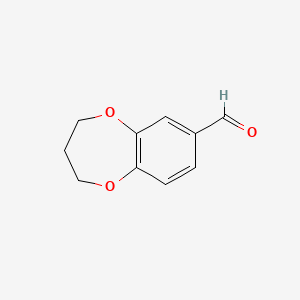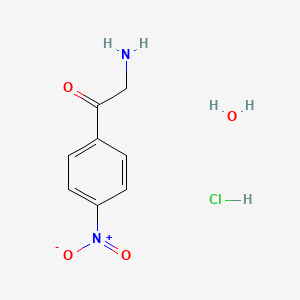
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
概要
説明
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an organic compound with the molecular formula C10H10O3 . It appears as a pale yellow to brown fused solid or clear liquid as melt .
Molecular Structure Analysis
The InChI code for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is 1S/C10H10O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6-7H,1,4-5H2 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has a molecular weight of 178.19 . It appears as a pale yellow to brown fused solid or clear liquid as melt . The refractive index is between 1.5780-1.5840 at 20°C .
科学的研究の応用
Synthesis of Bioactive Compounds
3,4-Dihydro-2H-1,5-Benzodioxepine derivatives have been identified as key intermediates in synthesizing compounds with various biological properties. They serve as unique classes of β-adrenergic stimulants and show bronchial dilator activity. Notably, the antifungal strobilurins I and K are derivatives of this compound. These derivatives have been synthesized through various methods, including condensation of benzene-1,2-diol and 1,3-dichloro-2-hydroxypropane, followed by oxidation, or through allylation-epoxidation-cyclization-oxidation sequences (Damez, Labrosse, Lhoste, & Sinou, 2001).
Asymmetric Dihydroxylation
In research on asymmetric dihydroxylation, 3,4-dihydro-2H-1,5-Benzodioxepine derivatives have been used to afford optically active glyceraldehyde equivalents. For example, enantiopure 3-(1,2-dihydroxyethyl)-1,5-dihydro-3H-2,4-benzodioxepine, a protected glyceraldehyde, was obtained from acrolein acetal by asymmetric dihydroxylation and recrystallization (Oi & Sharpless, 1992).
Chemical and Spectroscopic Properties
Studies on the chemical and spectroscopic properties of 3,4-dihydro-2H-1,5-benzodioxepine derivatives have provided insights into their structural and reactive characteristics. For instance, research on 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin revealed insights into their synthesis routes and structural properties based on NMR spectrometry (Rosnati & Marchi, 1962).
Conformation Analysis
X-ray diffraction methods have been employed to analyze the molecular conformation of 3,4-dihydro-2H-1,5-benzodioxepin derivatives. For example, the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid was determined, showing a skew (twisted half-chair) molecular conformation (Steward, Hoyes, & Prichard, 1973).
Ultraviolet Absorption Spectra Analysis
The ultraviolet absorption spectra of 3,4-dihydro-2H-1,5-benzodioxepin derivatives have been used to determine the conformation of these compounds. The intensity of the Ph–Oπ→π* transition in these derivatives was used to determine the twist angle between the plane of the aromatic ring and the planes containing the oxygen bonds. This method was effective in confirming the chair conformation of the unsubstituted heterocyclic ring and the effects of various substitutions on this conformation (Archer, Claret, & Hayman, 1971).
Identification in Lichen Depsidones
Research has identified 3,4-dihydro-2H-1,5-benzodioxepine derivatives in lichens. For instance, α-acetylconstictic acid, a type of depsidone found in lichens, is a derivative of 3,4-dihydro-2H-1,5-benzodioxepine. These findings enhance our understanding of the chemical diversity in lichens and their potential biological activities (Elix, Gaul, James, & Purvis, 1987).
Antiproliferative Activities in Cancer Research
In cancer research, benzannelated six- and seven-membered derivatives of 3,4-dihydro-2H-1,5-benzodioxepine have been synthesized and tested for their antiproliferative activities. They have shown promising results in inhibiting the growth of breast cancer cells and inducing apoptosis in certain cell populations (Saniger, Campos, Entrena, et al., 2003).
Safety and Hazards
作用機序
Target of Action
The primary targets of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Result of Action
The molecular and cellular effects of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde’s action are currently unknown . As research continues, these effects will be better understood and can provide insight into the compound’s potential therapeutic applications.
特性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSVYSVGXQQHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380035 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |
CAS RN |
67869-90-3 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















